Enhanced Lipophilicity Over 4-Nitro Regioisomer
The target compound exhibits a computed XLogP3 of 1.5, which is 0.3 units higher than the 4-nitro regioisomer 4-nitro-1-(trifluoromethyl)-1H-pyrazole (XLogP3 = 1.2) [1][2]. This difference arises from the altered electronic distribution when the nitro group is at the 3-position versus the 4-position on the N-trifluoromethyl pyrazole scaffold.
| Evidence Dimension | XLogP3 (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 4-nitro-1-(trifluoromethyl)-1H-pyrazole: 1.2 |
| Quantified Difference | Δ = +0.3 log units (25% higher logP for target) |
| Conditions | Computed by XLogP3 3.0 in PubChem (2021-2025 release) |
Why This Matters
Even a 0.3 log unit increase in lipophilicity can significantly enhance passive membrane permeability and oral absorption in drug discovery programs.
- [1] PubChem Compound Summary for CID 122480612, 3-nitro-1-(trifluoromethyl)-1H-pyrazole. Property: XLogP3-AA = 1.5. NCBI, 2025. View Source
- [2] PubChem Compound Summary for CID 99982850, 4-nitro-1-(trifluoromethyl)-1H-pyrazole. Property: XLogP3-AA = 1.2. NCBI, 2025. View Source
